molecular formula C10H15Cl2NO B1457714 1-(4-Chlorophenoxy)butan-2-amine hydrochloride CAS No. 184947-04-4

1-(4-Chlorophenoxy)butan-2-amine hydrochloride

Cat. No. B1457714
M. Wt: 236.13 g/mol
InChI Key: SPCXIIAICKCBBE-UHFFFAOYSA-N
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Description

“1-(4-Chlorophenoxy)butan-2-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2NO . It has a molecular weight of 236.14 .


Molecular Structure Analysis

The InChI code for “1-(4-Chlorophenoxy)butan-2-amine hydrochloride” is 1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H .


Physical And Chemical Properties Analysis

“1-(4-Chlorophenoxy)butan-2-amine hydrochloride” is a powder . The storage temperature is room temperature .

Scientific Research Applications

In-situ Cellular Bioassay Applications

A study by Chiang et al. (2009) explored the combination of a solution-phase derived library with in-situ cellular bioassay, utilizing a simplified structural core compound for the synthesis of various derivatives. This approach allowed for prompt screening of amide-forming minilibraries using the MTT assay, revealing analogues with increased cytotoxicity against MCF-7 and A549 cells. The cytotoxicity was primarily attributed to the inhibition of enzymes regulating cellular apoptosis, showcasing the compound's potential in drug discovery and cancer research (Chiang et al., 2009).

Coordination Chemistry and Material Science

Yang (2006) described the synthesis and dielectric properties of a Copper(II) coordination compound using 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CDTO) as a ligand. This work highlights the role of 1-(4-Chlorophenoxy)butan-2-amine hydrochloride derivatives in material science, particularly in developing molecular coordination compounds with unique dielectric properties. The study provides valuable insights into the application of such compounds in designing new materials with potential uses in electronics and photonics (Yang, 2006).

Photodegradation Studies

Silva et al. (2001) conducted a study on the photophysics and photochemistry of azole fungicides, including triadimefon and triadimenol, which share structural similarities with 1-(4-Chlorophenoxy)butan-2-amine hydrochloride. The research focused on the excited states, fluorescence, and photodegradation pathways of these compounds, providing insights into the environmental fate and degradation mechanisms of related chlorophenoxy compounds. Identifying photodegradation products such as 4-chlorophenol and 1,2,4-triazole offers crucial information for assessing the environmental impact of these and similar chemical entities (Silva et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-(4-chlorophenoxy)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-9(12)7-13-10-5-3-8(11)4-6-10;/h3-6,9H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCXIIAICKCBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenoxy)butan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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